5-(3,5-Dimethylphenyl)-3-isoxazolecarboxylic acid ethyl ester
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Overview
Description
Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an aryl 1,3-diketoester with hydroxylamine hydrochloride under acidic conditions. This reaction forms the isoxazole ring, which is then esterified to yield the final product . The reaction conditions often include refluxing in methanol for several hours to ensure complete cyclization and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .
Scientific Research Applications
Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carbohydrazide
- 3,5-Dimethylisoxazole
Uniqueness
Ethyl 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring. The presence of the ethyl ester group and the 3,5-dimethylphenyl substituent imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
CAS No. |
371157-18-5 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 5-(3,5-dimethylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-8-13(18-15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3 |
InChI Key |
UGVUTKPFSUIZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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